molecular formula C13H8N2O3S B4415257 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B4415257
M. Wt: 272.28 g/mol
InChI Key: OMKXURLKAPRENA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole and thiophene rings connected through an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid hydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. Industrial production would also focus on minimizing waste and improving yield through process optimization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Functionalized derivatives with various substituents on the aromatic rings.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(1,3-benzodioxol-5-yl)-5-(2-furyl)-1,2,4-oxadiazole
  • 3-(1,3-benzodioxol-5-yl)-5-(2-pyridyl)-1,2,4-oxadiazole

Uniqueness

3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole stands out due to the presence of both benzodioxole and thiophene rings, which impart unique electronic and steric properties. These features enhance its potential in various applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c1-2-11(19-5-1)13-14-12(15-18-13)8-3-4-9-10(6-8)17-7-16-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXURLKAPRENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole

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